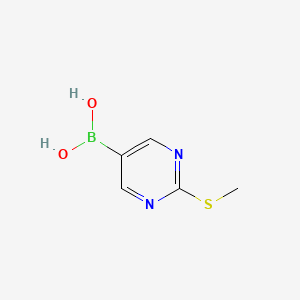

2-(Methylthio)pyrimidine-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylsulfanylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2S/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNVTXVTMQIKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376852 | |

| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348098-29-3 | |

| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, an alternative approach to a related derivative, and includes detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in their synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the boronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. The pyrimidine core, substituted with a methylthio group, is a common scaffold in pharmacologically active molecules. This guide aims to provide a detailed and practical resource for the laboratory synthesis of this important compound.

Primary Synthesis Route: Lithiation and Borylation

The most commonly reported and efficient synthesis of this compound proceeds via a two-step process starting from 5-bromo-2-(methylthio)pyrimidine. This route involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.

Synthesis of the Starting Material: 5-bromo-2-(methylthio)pyrimidine

The precursor, 5-bromo-2-(methylthio)pyrimidine, can be synthesized from commercially available 5-bromo-2-chloropyrimidine and methyl mercaptan.

Experimental Protocol:

To a stirred solution of 5-bromo-2-chloropyrimidine (0.3 g, 1.563 mmol) in dimethylformamide (DMF, 10 mL), methyl mercaptan (0.1 mL, 1.563 mmol) is slowly added at room temperature. The reaction mixture is then heated to 50°C and stirred for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water and the product is extracted with ethyl acetate (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (100-200 mesh) using a 5% ethyl acetate/hexane eluent to yield 5-bromo-2-(methylthio)pyrimidine as a white solid.[1]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| 5-bromo-2-(methylthio)pyrimidine | 5-bromo-2-chloropyrimidine | Methyl mercaptan | DMF | 75% | [1] |

Synthesis of this compound

The final product is obtained through a lithium-halogen exchange on 5-bromo-2-(methylthio)pyrimidine using n-butyllithium, followed by reaction with triisopropyl borate.

Experimental Protocol:

Under a nitrogen atmosphere, 5-bromo-2-(methylthio)pyrimidine (0.05 g, 0.241 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) in a flask equipped with a magnetic stirrer. The solution is cooled to -78°C in a dry ice/acetone bath. To this solution, n-butyllithium (0.15 mL of a 2.5 M solution in hexane, 0.36 mmol) is added dropwise, maintaining the temperature at -78°C. The mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange. Subsequently, triisopropyl borate (0.068 g, 0.361 mmol) is added dropwise, and the reaction mixture is stirred for an additional 4 hours at -78°C.[2]

The reaction is then quenched by the addition of ice water. The mixture is extracted with a saturated aqueous solution of ammonium chloride (NH₄Cl) and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound as an off-white solid.[2]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield | Mass Spec Data (m/z) | Reference |

| This compound | 5-bromo-2-(methylthio)pyrimidine | n-Butyllithium, Triisopropyl borate | THF | 73% | 171.1 [M+H]⁺ | [2] |

Logical Relationship of the Primary Synthesis Route

Caption: Primary synthesis route to this compound.

Alternative Synthesis Route: Palladium-Catalyzed Borylation

An alternative approach to a related derivative, 2-methylpyrimidine-5-boronic acid pinacol ester, involves a palladium-catalyzed cross-coupling reaction. This method avoids the use of organolithium reagents and cryogenic conditions.

Experimental Protocol:

In a sealed reaction vessel, 5-bromo-2-methylpyrimidine (250 mg, 1.44 mmol), bis(pinacolato)diboron (0.385 g, 1.52 mmol), potassium acetate (0.425 g, 4.34 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.106 g, 0.144 mmol) are combined. The vessel is evacuated and backfilled with argon gas. Anhydrous 1,4-dioxane (5.0 mL) is added, and the mixture is heated to 90°C for 3 hours. The formation of the desired boronate ester can be monitored by LC-MS.[3]

Experimental Workflow for Palladium-Catalyzed Borylation

Caption: Alternative synthesis of a pyrimidine boronic ester derivative.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₅H₇BN₂O₂S | [4] |

| Molecular Weight | 170.00 g/mol | [4] |

| Appearance | Off-white solid | [2] |

| Mass Spectrum (ESI+) | m/z 171.1 [M+H]⁺ | [2] |

Note: Detailed ¹H and ¹³C NMR data for this compound are available from commercial suppliers and chemical databases, though specific spectra were not publicly available in the searched literature.[5] Researchers are advised to acquire and interpret this data for full characterization.

Purification

While the provided experimental protocol outlines a basic aqueous work-up, further purification of boronic acids can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile. Alternatively, column chromatography on silica gel can be employed, although the polarity of boronic acids can sometimes lead to tailing. In such cases, the use of a mobile phase containing a small amount of acetic acid or a gradient elution may be beneficial.

Conclusion

This technical guide provides a detailed and actionable overview of the synthesis of this compound. The primary route via lithiation and borylation offers a high yield and is well-documented. The alternative palladium-catalyzed borylation to the pinacol ester presents a viable option for researchers wishing to avoid cryogenic conditions and organolithium reagents. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the fields of drug discovery and organic synthesis.

References

- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 348098-29-3 [chemicalbook.com]

- 3. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(348098-29-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidine-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core is a key structural motif in numerous biologically active molecules, while the boronic acid functional group makes it a versatile building block, particularly for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

Compound Identification

| Identifier | Value |

| CAS Number | 348098-29-3[2] |

| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)boronic acid[2] |

| Molecular Formula | C₅H₇BN₂O₂S[2] |

| Molecular Weight | 170.00 g/mol [2] |

| Canonical SMILES | CSC1=NC=C(B(O)O)C=N1[1] |

| InChI Key | SLNVTXVTMQIKCE-UHFFFAOYSA-N[2] |

Physical and Chemical Data

| Property | Value |

| Physical State | Solid[1] |

| Appearance | Off-white solid[1] |

| Purity | Typically ≥95% |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C[3] |

| Solubility | Soluble in organic solvents such as THF and ethyl acetate. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a lithium-halogen exchange reaction from 5-bromo-2-(methylthio)pyrimidine, followed by borylation with triisopropyl borate.[1]

Materials:

-

5-bromo-2-(methylthio)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (0.05 g, 0.241 mmol) in anhydrous THF (10 mL) in a flame-dried flask.[1]

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add n-butyllithium (0.15 mL, 0.36 mmol, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.[1]

-

Continue stirring at -78 °C for 1 hour.[1]

-

Add triisopropyl borate (0.068 g, 0.361 mmol) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.[1]

-

Stir the reaction at -78 °C for 4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding ice water.[1]

-

Perform an aqueous workup by extracting with saturated NH₄Cl solution and ethyl acetate.[1]

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as an off-white solid (0.03 g, 73% yield).[1]

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general protocol adaptable for the coupling of this boronic acid with various aryl or heteroaryl halides.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).[4]

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[5]

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst (0.02-0.05 eq) under a positive pressure of the inert gas.[4]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.[5][6]

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Drug Discovery Potential

While specific biological data for this compound is limited, the broader class of pyrimidine-containing boronic acids has shown significant promise in drug discovery.[7] A notable area of investigation is their activity as inhibitors of Valosin-containing protein (VCP), also known as p97.[8]

VCP/p97 is an ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system (UPS).[7] Inhibition of VCP/p97 can lead to an accumulation of these proteins, inducing proteotoxic stress and apoptosis, particularly in cancer cells which often exhibit high rates of protein synthesis.

A series of novel pyrimidine-based p97 inhibitors have been synthesized and evaluated, with some compounds showing potent enzymatic and cellular activity against cancer cell lines.[8] The pyrimidine core serves as a scaffold, and the boronic acid moiety can interact with key residues in the active site of the target protein.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its pyrimidine core suggests potential for biological activity, and the broader class of pyrimidine boronic acids has demonstrated promise as inhibitors of key cellular targets like VCP/p97. This makes this compound and its derivatives attractive candidates for further investigation in the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their scientific endeavors.

References

- 1. This compound | 348098-29-3 [chemicalbook.com]

- 2. This compound | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-(Methylthio)pyrimidine-5-boronic acid CAS number 348098-29-3

CAS Number: 348098-29-3

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidine-5-boronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

This compound is an off-white solid that serves as a valuable reagent, particularly for introducing the 2-(methylthio)pyrimidine moiety into target molecules.[1] Due to its sensitivity, it is recommended to store the compound under an inert atmosphere, such as Argon or Nitrogen, at temperatures between 2-8°C.[2]

Properties

| Property | Value | Source(s) |

| CAS Number | 348098-29-3 | [1][3] |

| Molecular Formula | C₅H₇BN₂O₂S | [3] |

| Molecular Weight | 170.00 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Storage Temperature | 2-8°C (under inert gas) | [2] |

Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| Mass Spec (MS) | [M+H]⁺: 171.1 | [1] |

Safety and Hazard Information

The compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated area or a fume hood.[4]

Synthesis and Production

The primary synthetic route to this compound involves a lithium-halogen exchange on a brominated pyrimidine precursor, followed by borylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

-

5-Bromo-2-(methylthio)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (0.241 mmol, 1.0 eq) in anhydrous THF (10 mL) in a flame-dried flask.

-

Cool the stirred solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (0.36 mmol, 1.5 eq) dropwise, ensuring the internal temperature remains at -78°C.

-

Continue stirring the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (0.361 mmol, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for an additional 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding crushed ice, followed by saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid (typical reported yield: 73%).[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block for the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl halides. The pyrimidine scaffold is a common feature in many biologically active compounds, making this reagent particularly relevant for drug discovery programs targeting anticancer, antiviral, and anti-inflammatory agents.[5][6]

As a 5-substituted pyrimidinylboronic acid, this compound generally exhibits favorable reactivity for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

Generalized Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative starting point for coupling a pyrimidine boronic acid with an aryl halide. Optimization of the catalyst, base, and solvent may be required for specific substrates.[7]

Materials:

-

This compound (1.2 eq)

-

Aryl or Heteroaryl Halide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture (typically 80-100°C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic layers.

-

Purify the crude product using column chromatography.

Related Compounds: Pinacol Ester Derivative

For improved stability and handling, boronic acids are often converted to their corresponding pinacol esters. The pinacol ester of the title compound is 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 940284-18-4).[8][9] These esters are often preferred in Suzuki couplings due to their enhanced stability towards protodeboronation.[10]

Properties of Pinacol Ester

| Property | Value | Source(s) |

| CAS Number | 940284-18-4 | [8][9] |

| Molecular Formula | C₁₁H₁₇BN₂O₂S | [8] |

| Molecular Weight | 252.15 g/mol | [8] |

| Melting Point | 73-78 °C | [11] |

Synthesis of Pinacol Ester Derivative

The pinacol ester is typically synthesized via a palladium-catalyzed borylation of the corresponding aryl halide.

Caption: Synthesis of the pinacol ester via palladium-catalyzed borylation.

Biological Context

While specific biological activity for this compound has not been extensively reported, the pyrimidine nucleus is a cornerstone of numerous biologically active molecules.[6] Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities.[12][13] Therefore, this compound serves as a critical intermediate for the synthesis of new chemical entities with potential therapeutic applications.[5] The 2-thio-substituted pyrimidine scaffold, in particular, is found in various compounds with diverse biological profiles.[14]

References

- 1. This compound | 348098-29-3 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-(Methylthio)pyrimidinyl-5-boronic acid pinacol ester 95 940284-18-4 [sigmaaldrich.com]

- 12. sjomr.org.in [sjomr.org.in]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (2-methylsulfanylpyrimidin-5-yl)boronic acid

This technical guide provides a comprehensive overview of (2-methylsulfanylpyrimidin-5-yl)boronic acid, a key building block in modern medicinal chemistry. It details the compound's chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Structure and Properties

(2-methylsulfanylpyrimidin-5-yl)boronic acid is an organoboron compound featuring a pyrimidine ring substituted with a methylsulfanyl group and a boronic acid moiety. This unique structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)boronic acid | [1] |

| CAS Number | 348098-29-3 | [1][2] |

| Molecular Formula | C5H7BN2O2S | [1][2] |

| Molecular Weight | 170.00 g/mol | [1] |

| Canonical SMILES | CSC1=NC=C(B(O)O)C=N1 | [3] |

| InChI Key | SLNVTXVTMQIKCE-UHFFFAOYSA-N | [3] |

| Physical Form | White to off-white solid | [2] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference(s) |

| Boiling Point (Predicted) | 392.6 ± 34.0 °C | [2] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 5.19 ± 0.11 | [2] |

| Topological Polar Surface Area | 91.5 Ų | [1] |

Synthesis

The primary synthetic route to (2-methylsulfanylpyrimidin-5-yl)boronic acid involves a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of (2-methylsulfanylpyrimidin-5-yl)boronic acid [2]

-

Starting Material: 5-bromo-2-(methylthio)pyrimidine

-

Reagents: n-Butyllithium, Triisopropyl borate, Tetrahydrofuran (THF), Saturated ammonium chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (0.05 g, 0.241 mmol) in tetrahydrofuran (10 mL).

-

Cool the stirred solution to -78 °C.

-

Slowly add n-butyllithium (0.15 mL, 0.36 mmol, 2.5 M in hexane) dropwise, maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for 1 hour.

-

Add triisopropyl borate (0.068 g, 0.361 mmol) dropwise and stir the reaction mixture at the same temperature for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with ice water.

-

Perform an extractive workup using a saturated ammonium chloride solution and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting product is (2-methylsulfanylpyrimidin-5-yl)boronic acid as an off-white solid (0.03 g, 73% yield).

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of (2-methylsulfanylpyrimidin-5-yl)boronic acid.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a cornerstone of modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[4] This reaction is instrumental in synthesizing complex molecules from simpler building blocks.[5]

(2-methylsulfanylpyrimidin-5-yl)boronic acid serves as a versatile building block for introducing the 2-methylsulfanylpyrimidine moiety into target molecules. The pyrimidine scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including anti-tumor activity.[6] For instance, the structurally similar (2-methoxypyrimidin-5-yl)boronic acid is used to synthesize isoquinoline ketone derivatives with anti-tumor properties.[6]

While specific quantitative bioactivity data for direct derivatives of (2-methylsulfanylpyrimidin-5-yl)boronic acid are not widely available in the public domain, its value lies in its ability to be incorporated into larger molecules that can be screened for various biological activities. For example, (2-(methylamino)pyrimidin-5-yl)boronic acid is used in the synthesis of kinase inhibitors, which are important in cancer and inflammation research.[7]

Diagram 2: Role in Suzuki-Miyaura Cross-Coupling

Caption: A diagram showing the central role of (2-methylsulfanylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling for drug discovery.

Safety and Handling

(2-methylsulfanylpyrimidin-5-yl)boronic acid should be handled with care in a laboratory setting, following standard safety protocols.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(2-methylsulfanylpyrimidin-5-yl)boronic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of novel compounds containing the 2-methylsulfanylpyrimidine scaffold. While further research is needed to fully elucidate the biological activities of its derivatives, the importance of pyrimidine-containing molecules in pharmaceuticals suggests that this compound will continue to be a relevant tool in the quest for new and effective therapies.

References

- 1. 2-(Methylthio)pyrimidine-5-boronic acid | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 348098-29-3 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 1034924-06-5: 2-methylpyrimidine-5-Boronicacid [cymitquimica.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (2-(Methylamino)pyrimidin-5-yl)boronic acid [myskinrecipes.com]

The Discovery of Substituted Pyrimidine Boronic Acids: A Technical Guide for Drug Development Professionals

Introduction

Substituted pyrimidine boronic acids are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. Their utility stems from the prevalence of the pyrimidine scaffold in a vast array of biologically active molecules, including those with anticancer, antiviral, and anti-inflammatory properties.[1] These compounds serve as crucial building blocks, primarily in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex pharmaceutical intermediates and diverse chemical libraries for biological screening.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of substituted pyrimidine boronic acids, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Pyrimidine Boronic Acids

The synthesis of pyrimidine boronic acids can be challenging due to the inherent instability of some isomers and their propensity for protodeboronation.[4][5] However, several synthetic strategies have been developed to access these valuable compounds. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.

General Synthesis Workflow

A typical workflow for the discovery and development of substituted pyrimidine boronic acids involves several key stages, from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis, characterization, and screening of pyrimidine boronic acids.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester via Suzuki-Miyaura Borylation

This protocol describes a common method for the synthesis of a 5-substituted pyrimidine boronic acid ester.

-

Materials: 2-Amino-5-bromopyrimidine, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂), potassium acetate (KOAc), 1,4-dioxane.

-

Procedure:

-

To a dry flask, add 2-amino-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Add anhydrous 1,4-dioxane.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Heat the reaction mixture at 85°C overnight under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired 2-aminopyrimidine-5-boronic acid pinacol ester.[6]

-

Protocol 2: Synthesis of 2-Chloropyrimidine-5-boronic Acid via Lithium-Halogen Exchange

This protocol is suitable for introducing a boronic acid group at a position susceptible to lithiation.

-

Materials: 5-Bromo-2-chloropyrimidine, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF), toluene.

-

Procedure:

-

Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in a mixture of THF and toluene (4:1 v/v) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78°C.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 4 hours.

-

Add triisopropyl borate (1.2 eq) dropwise at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding ice water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyrimidine-5-boronic acid.[7]

-

Characterization of Substituted Pyrimidine Boronic Acids

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Table 1: Spectroscopic Data for Representative Pyrimidine Boronic Acids

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spectrometry (MS) [M+H]⁺ |

| 2-Aminopyrimidine-5-boronic acid pinacol ester | 8.58 (s, 2H), 5.80 (s, 2H), 1.32 (s, 12H) | Data not readily available in the provided search results. | Data not readily available |

| 2-Chloropyrimidine-5-boronic acid | Data not readily available in the provided search results. | Data not readily available in the provided search results. | 159.3 |

| 2-(Trifluoromethyl)pyrimidine-5-boronic acid | Data not readily available in the provided search results. | Data not readily available in the provided search results. | Data not readily available |

| 4-Phenylpyrimidine | 8.72-8.77 (m, 2H), 8.28-8.32 (m, 4H), 8.02 (s, 1H), 7.52-7.60 (m, 9H) | 164.5, 164.3, 138.0, 137.4, 130.6, 130.5, 128.8, 128.4, 128.3, 127.1, 101.2 | Data not readily available |

Note: The characterization data is compiled from various sources and may have been collected under different conditions. Direct comparison should be made with caution.[2][7][8]

Biological Activity and Applications

Substituted pyrimidine boronic acids are valuable precursors to a wide range of biologically active compounds. Their derivatives have shown promise as inhibitors of various enzymes and as modulators of key signaling pathways implicated in disease.

Inhibition of Valosin-Containing Protein (VCP/p97)

One notable application of pyrimidine boronic acids is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. VCP is an ATPase that plays a critical role in protein homeostasis and is a target for cancer therapy.[9] Inhibition of VCP can modulate signaling pathways such as the NF-κB and ERK1/2 pathways, leading to suppressed cancer cell proliferation.[1][10]

Caption: Simplified signaling pathway showing VCP/p97 inhibition by pyrimidine boronic acids.

High-Throughput Screening for Inhibitor Discovery

The discovery of novel inhibitors often involves high-throughput screening (HTS) of large compound libraries. A typical HTS workflow for identifying pyrimidine boronic acid-based inhibitors is outlined below.

Caption: A generalized workflow for high-throughput screening of pyrimidine boronic acid libraries.[11][12]

Table 2: Biological Activity of a VCP/p97 Inhibitor

| Compound | Target | Enzymatic IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) | RPMI8226 Cell Proliferation IC₅₀ (µM) |

| 17 | VCP/p97 | 54.7 | 2.80 | 0.86 |

Data from a study on novel pyrimidine molecules containing boronic acid as VCP/p97 inhibitors.[9]

Conclusion

Substituted pyrimidine boronic acids are indispensable tools in modern drug discovery. Their versatility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse and complex molecules with a wide range of biological activities. While challenges in their synthesis and handling exist, ongoing research continues to provide more robust and efficient methods for their preparation. This guide has provided a comprehensive overview of the synthesis, characterization, and application of these important compounds, offering valuable insights for professionals dedicated to the advancement of pharmaceutical research.

References

- 1. Inhibition of VCP modulates NF-κB signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104788482A - A method of preparing 2-aminopyrimidine-5-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. echemi.com [echemi.com]

- 7. 2-CHLOROPYRIMIDINE-5-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(Methylthio)pyrimidine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-(Methylthio)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and materials science. The information is curated for researchers and professionals engaged in drug development and other scientific pursuits requiring a detailed understanding of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇BN₂O₂S | [1] |

| Molecular Weight | 170.00 g/mol | [1] |

| CAS Number | 348098-29-3 | [2][3] |

| Appearance | Off-white solid | [2] |

| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)boronic acid | [1] |

Spectroscopic Data

Mass Spectrometry

A key experimental data point available is the mass-to-charge ratio of the protonated molecule.

| Ion | m/z |

| [M+H]⁺ | 171.1 |

Fragmentation Pattern:

The fragmentation of this compound in mass spectrometry is anticipated to involve characteristic losses of functional groups. The stable pyrimidine ring would likely remain intact in many of the primary fragments. Common fragmentation pathways for pyrimidine derivatives can include the loss of the methylthio group (-SCH₃) or the boronic acid group (-B(OH)₂), as well as cleavages within the pyrimidine ring under higher energy conditions. The presence of sulfur would also result in a characteristic M+2 isotopic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum is expected to show distinct signals for the methyl, pyrimidine ring, and boronic acid protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -S-CH₃ | 2.5 - 2.7 | Singlet |

| Pyrimidine C-4/C-6 H | 8.5 - 9.0 | Singlet |

| -B(OH)₂ | 5.0 - 8.0 | Broad Singlet |

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content, often appearing as a broad signal that can exchange with D₂O.

¹³C NMR:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -S-CH₃ | 12 - 16 |

| Pyrimidine C-5 | 110 - 130 (broad due to B-coupling) |

| Pyrimidine C-4/C-6 | 155 - 160 |

| Pyrimidine C-2 | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyrimidine) | 1525 - 1575 | Medium to Strong |

| C=C stretch (pyrimidine) | 1570 - 1596 | Medium to Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-S stretch | 600 - 800 | Medium |

Experimental Protocols

Synthesis of this compound[2]

This protocol describes a common method for the synthesis of this compound from 5-bromo-2-(methylthio)pyrimidine.

Materials:

-

5-bromo-2-(methylthio)pyrimidine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexane

-

Triisopropyl borate

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at this temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and integration.

IR Spectroscopy (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Acquire the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting daughter ions.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

Commercial Availability and Application of 2-(Methylthio)pyrimidine-5-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(Methylthio)pyrimidine-5-boronic acid and its pinacol ester, crucial building blocks in medicinal chemistry and drug discovery. The guide further details a typical experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Commercial Sourcing

This compound and its more stable derivative, this compound pinacol ester, are readily available from a variety of chemical suppliers. The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the required stability of the reagent. The following tables summarize the commercial availability of both compounds from a selection of vendors.

Table 1: Commercial Availability of this compound (CAS: 348098-29-3)

| Supplier | Catalog Number | Purity | Available Quantities |

| AbacipharmTech | BD1745951 | >95% | 1g, 5g |

| Chemdad | CD348098-29-3 | 97% | Inquire for details |

Table 2: Commercial Availability of this compound Pinacol Ester (CAS: 940284-18-4)

| Supplier | Catalog Number | Purity | Available Quantities |

| Boron Molecular | BM846 | >97% | Inquire for details |

| eMolecules (via Fisher Scientific) | 117546513 | 98% | 1g |

| Parchem | 940284-18-4 | >95% | Inquire for details |

| Santa Cruz Biotechnology | sc-224451 | >98% | Inquire for details |

| Hunan Chemfish Pharmaceutical | 940284-18-4 | 95%+ | Inquire for details |

Experimental Protocols

Synthesis of this compound Pinacol Ester

A common method for the synthesis of pyrimidine boronic acid esters is the palladium-catalyzed cross-coupling of a pyrimidine halide with a diboron reagent. The following is a representative protocol adapted from patent literature.

Materials:

-

5-Bromo-2-(methylthio)pyrimidine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

To a dry reaction vessel, add 5-bromo-2-(methylthio)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

-

Evacuate the vessel and backfill with an inert gas (argon or nitrogen).

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound pinacol ester.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound and its pinacol ester are versatile reagents for the formation of C-C bonds with aryl or heteroaryl halides through the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

This compound or its pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Argon or Nitrogen gas

Procedure:

-

In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound or its pinacol ester (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired coupled product.

Visualizations

The following diagrams illustrate key workflows and reaction pathways relevant to the use of this compound.

Caption: Procurement workflow for acquiring this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-(Methylthio)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Pyrimidine-containing compounds are of particular interest in drug discovery, as the pyrimidine scaffold is a key structural motif in numerous biologically active molecules with applications as anticancer, antiviral, and anti-inflammatory agents.[2] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(methylthio)pyrimidine-5-boronic acid with various aryl halides. The methylthio group at the 2-position of the pyrimidine ring can be a useful handle for further synthetic transformations, making this building block valuable for creating diverse molecular libraries.

While 5-pyrimidinylboronic acids are generally known to exhibit good reactivity in Suzuki couplings, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity.[3] This application note offers a generalized protocol and a summary of expected outcomes based on closely related pyrimidine systems to guide researchers in developing efficient and robust coupling procedures.

Data Presentation: Summary of Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound pinacol ester with a variety of aryl halides. The data is based on analogous reactions with similar 5-substituted pyrimidine systems and serves as a guideline for reaction optimization.[4]

| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 4-Bromoanisole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 70-90 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 65-85 |

| 3-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 60-80 |

| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-110 | 18-24 | 50-70 |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene dba = Dibenzylideneacetone XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound pinacol ester with an aryl bromide.

Materials:

-

This compound pinacol ester (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound pinacol ester (1.0 equiv), the aryl bromide (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(methylthio)pyrimidine.

Mandatory Visualizations

Caption: Generalized workflow for the Suzuki-Miyaura coupling experiment.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-(Methylthio)pyrimidine-5-boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidine-5-boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex heterocyclic compounds. The pyrimidine scaffold is a prevalent motif in a vast array of biologically active molecules, including kinase inhibitors, showcasing its importance in drug discovery.[1] The methylthio group at the 2-position and the boronic acid at the 5-position of the pyrimidine ring offer strategic points for molecular elaboration, enabling the generation of diverse compound libraries for screening and lead optimization. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of kinase inhibitors.

Key Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region. This compound serves as a key precursor for the synthesis of substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors.

Synthesis of Activin Receptor-Like Kinase 5 (ALK-5) Inhibitors

A notable application of this compound is in the synthesis of inhibitors of Activin Receptor-Like Kinase 5 (ALK-5), a transforming growth factor-β (TGF-β) type I receptor. The TGF-β signaling pathway is implicated in various cellular processes, and its dysregulation is associated with cancer progression. A patent for ALK-5 inhibitors describes the use of this compound as a key reactant in the synthesis of novel therapeutic agents.[2] While specific IC50 values for compounds directly synthesized from this starting material were not detailed in the provided excerpt, the patent highlights its utility in generating compounds for treating proliferative diseases like cancer.[2]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of this compound in medicinal chemistry. This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl halide.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure adapted from literature for the Suzuki-Miyaura coupling of pyrimidine boronic acids with aryl or heteroaryl halides.[3][4]

Materials:

-

This compound or its pinacol ester (1.0 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, this compound (or its pinacol ester), and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the solvent and degas the mixture by bubbling with the inert gas for another 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

| Compound ID | Target | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (µM) |

| 17 | VCP/p97 | 54.7 | A549 (Non-small cell lung cancer) | 2.80 |

| RPMI8226 (Multiple myeloma) | 0.86 |

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and ALK-5 Inhibition

As mentioned, this compound is a building block for ALK-5 inhibitors. The TGF-β signaling pathway, in which ALK-5 is a key component, plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Inhibiting ALK-5 can block the pro-tumorigenic effects of TGF-β.

Caption: Simplified TGF-β signaling pathway showing the point of intervention for ALK-5 inhibitors.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of kinase inhibitors using this compound typically follows a structured workflow from chemical synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Kinase Inhibitors Using Pyrimidine Boronic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing pyrimidine boronic acids as key building blocks. The Suzuki-Miyaura cross-coupling reaction is a central method highlighted, enabling the versatile formation of carbon-carbon bonds essential for creating a diverse range of kinase inhibitor scaffolds.[1][2][3] The pyrimidine core is a prevalent feature in numerous biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[3][4]

I. Inhibition of Valosin-Containing Protein (VCP/p97)

Valosin-containing protein (VCP), also known as p97, is a critical enzyme in the ubiquitin-proteasome system, making it an attractive target for cancer therapy. A series of novel pyrimidine molecules incorporating a boronic acid moiety have been identified as potent inhibitors of VCP/p97.

VCP/p97 Signaling Pathway in Protein Homeostasis

VCP/p97 plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS). Its inhibition can disrupt this process, leading to an accumulation of misfolded proteins and ultimately cell death in cancer cells.

Caption: VCP/p97 pathway and inhibition.

Quantitative Data: VCP/p97 Inhibition

The inhibitory activity of pyrimidine boronic acid derivatives against VCP/p97 has been evaluated, with key findings summarized below. The lead compound, 17 , demonstrated potent enzymatic inhibition and significant anti-proliferative effects in cancer cell lines.

| Compound ID | R Group | Enzymatic IC50 (nM)[5] | A549 Cell IC50 (µM)[5] | RPMI8226 Cell IC50 (µM)[5] |

| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |

Experimental Protocol: Synthesis of VCP/p97 Inhibitors via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of pyrimidine-based VCP/p97 inhibitors, adapted from standard Suzuki-Miyaura coupling methodologies.

General Synthetic Workflow

Caption: General Suzuki-Miyaura workflow.

Materials:

-

Halogenated pyrimidine scaffold

-

Appropriate arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the halogenated pyrimidine, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound.[6]

II. Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development.[1] Pyrimidine-based inhibitors have shown significant promise in targeting this family of kinases.[7][8]

Aurora Kinase Signaling Pathway in Mitosis

The Aurora kinase signaling pathway is crucial for the regulation of cell division. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1]

Caption: Aurora kinase pathway and inhibition.

Quantitative Data: Aurora Kinase Inhibition

Several pyrimidine derivatives have demonstrated potent inhibition of Aurora kinases.

| Compound | Target Kinase | IC50 (µM) |

| Alisertib (MLN8237) | AURKA | 0.0012[7] |

| Barasertib (AZD1152) | AURKB | 0.00037[7] |

| ENMD-2076 | AURKA | 0.014[7] |

| AMG900 | AURKB | 0.004[7] |

| PF-03814735 | AURKA | 0.0008[7] |

Experimental Protocol: Synthesis of a 2-Fluoropyridinyl-Containing Aurora Kinase Inhibitor

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with 2-Fluoropyridine-3-boronic acid.[1]

General Synthetic Workflow

Caption: Aurora kinase inhibitor synthesis.

Materials:

-

Chloro-pyrimidine scaffold

-

2-Fluoropyridine-3-boronic acid

-

Palladium catalyst

-

Base

-

Degassed solvent(s)

Procedure:

-

In a dry reaction vessel, combine the chloro-pyrimidine scaffold, 2-Fluoropyridine-3-boronic acid, palladium catalyst, and base.[1]

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).[1]

-

Add the degassed solvent(s) to the reaction mixture.[1]

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[1]

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product via column chromatography.

III. Broader Applications and Future Perspectives

The use of pyrimidine boronic acids extends beyond VCP/p97 and Aurora kinases, with applications in the development of inhibitors for other kinase targets such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[6][9][10] The synthetic strategies often involve sequential nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions on a di- or tri-chloropyrimidine starting material.[1][6] The continued exploration of pyrimidine-based scaffolds and the refinement of synthetic methodologies, including microwave-assisted techniques, are expected to provide new avenues for the design of more selective and potent kinase inhibitors for cancer therapy and other diseases.[11][12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling | MDPI [mdpi.com]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Methylthio)pyrimidine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(methylthio)pyrimidine-5-boronic acid with various organic halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][3][4] The methodologies detailed herein are designed to facilitate the synthesis of novel 5-aryl, 5-heteroaryl, and 5-alkenyl-2-(methylthio)pyrimidines, which are valuable building blocks in the discovery of new therapeutic agents.[3][4]

Core Concepts and Reaction Principles

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound or its corresponding boronate esters) and an organic halide or triflate.[5] The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Where Ar-X is the aryl/heteroaryl halide and (HO)2B-R' is the boronic acid.

The catalytic cycle, a fundamental concept in understanding this reaction, typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Key Reaction Components:

Successful Suzuki-Miyaura coupling is dependent on the careful selection of the following components:

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts are effective. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[1][6] For more challenging couplings, catalysts employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can provide higher yields and minimize side reactions.[6][7][8]

-

Base: An inorganic base is crucial for the transmetalation step. Commonly used bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[1][6][9] The choice of base can significantly influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often employed. Typical solvent systems include 1,4-dioxane/water, DMF/water, or toluene/water.[1][6] The solvent system plays a role in dissolving the reactants and facilitating the interaction of the organic and aqueous phases.

-

Boronic Acid/Ester: this compound is the key reagent. In some cases, its pinacol ester derivative may be used to enhance stability and solubility.[10][11]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives and various coupling partners. While direct data for this compound is not extensively published in a comparative study, the data presented is representative of expected outcomes based on similar pyrimidine systems.[6]

Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids [6]

| 5-Halopyrimidine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromo-2,4-bis(methylthio)pyrimidine | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 |

| 5-Iodo-2,4-bis(methylthio)pyrimidine | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ or Na₂CO₃ | DMF or Dioxane/H₂O | RT-80 | 2-12 | 75-95 |

| 5-Chloro-2,4-bis(methylthio)pyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene or Dioxane | 100-120 | 24-48 | 40-70 |

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids [7]

| Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 85-95 |

| 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |

| 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | KF | Dioxane | 80 | 12 | 91 |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a general procedure adapted from literature for the synthesis of 5-aryl-2-(methylthio)pyrimidines.[1][2]

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane and water, 3:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Add the solvent mixture (e.g., 3:1 1,4-dioxane/water) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2-(methylthio)pyrimidine.